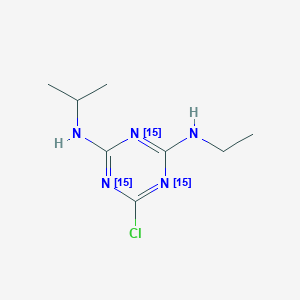
6-chloro-4-N-ethyl-2-N-propan-2-yl-(1,3,5-15N3)1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrazine is a widely used herbicide belonging to the triazine class of compounds. It is primarily employed to control broadleaf and grassy weeds in crops such as maize, sorghum, and sugarcane . Atrazine was first registered for use in 1958 and has since become one of the most commonly used herbicides globally . It functions by inhibiting photosynthesis in susceptible plants, leading to their death .
Métodos De Preparación
Atrazine is synthesized from cyanuric chloride, which undergoes sequential treatment with ethylamine and isopropylamine . The reaction conditions typically involve the use of solvents such as acetone or ethanol and are carried out at elevated temperatures to facilitate the reaction . Industrial production of atrazine involves large-scale synthesis using similar methods, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Atrazine undergoes several types of chemical reactions, including:
Oxidation: Atrazine can be oxidized to form various metabolites, including hydroxyatrazine.
Substitution: Atrazine can form salts with acids, indicating its ability to undergo substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions include hydroxyatrazine and other chloro-s-triazine metabolites .
Aplicaciones Científicas De Investigación
Atrazine has a wide range of scientific research applications, including:
Mecanismo De Acción
Atrazine functions by inhibiting photosynthesis in plants. It binds to the plastoquinone-binding protein in photosystem II, disrupting the electron transport chain and leading to oxidative damage and plant death . In animals, atrazine acts as an endocrine disruptor by binding to the G protein-coupled estrogen receptor 1, leading to hormonal imbalances .
Comparación Con Compuestos Similares
Atrazine belongs to the triazine class of herbicides, which includes compounds such as cyanazine, simazine, and propazine . These compounds share similar chemical structures and modes of action but differ in their specific applications and environmental persistence . Atrazine is unique in its widespread use and extensive research on its environmental and health impacts .
Similar Compounds
- Cyanazine
- Simazine
- Propazine
- Ametryne
- Prometryne
Atrazine’s extensive use and research make it a critical compound in the study of herbicides and their effects on the environment and human health.
Propiedades
Fórmula molecular |
C8H14ClN5 |
|---|---|
Peso molecular |
218.66 g/mol |
Nombre IUPAC |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(1,3,5-15N3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i12+1,13+1,14+1 |
Clave InChI |
MXWJVTOOROXGIU-WEQCDQLKSA-N |
SMILES isomérico |
CCNC1=[15N]C(=[15N]C(=[15N]1)Cl)NC(C)C |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B14783484.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate](/img/structure/B14783488.png)
![6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione](/img/structure/B14783489.png)
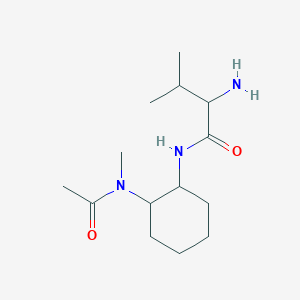
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14783500.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14783510.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(4-Cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14783519.png)
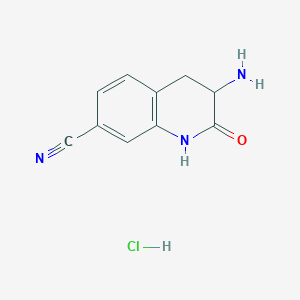
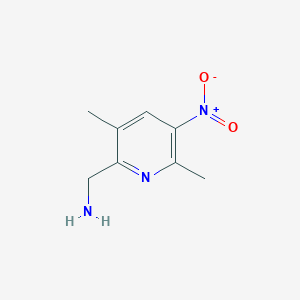
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)
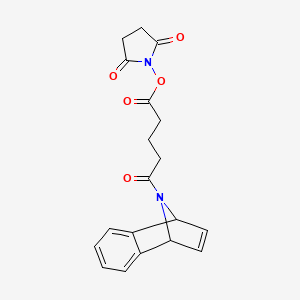
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
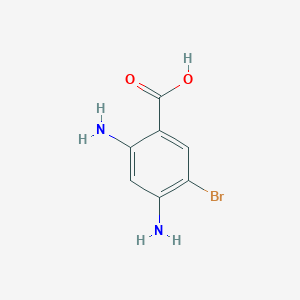
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)
